molecular formula C24H23N3O2S B2638561 N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide CAS No. 920808-59-9

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide

Cat. No. B2638561
M. Wt: 417.53
InChI Key: OMAUZMSMUMDLJG-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide , often referred to as CCPQSA , is a synthetic compound with a complex chemical structure. It belongs to the class of quinoline derivatives and exhibits intriguing pharmacological properties. Researchers have shown interest in CCPQSA due to its potential therapeutic applications.



Synthesis Analysis

The synthesis of CCPQSA involves several steps, including cyclization, substitution, and condensation reactions. While I don’t have access to specific papers detailing the exact synthetic route, it typically starts from commercially available precursors. Researchers employ various techniques such as organic synthesis , protecting group strategies , and purification methods to obtain high yields of CCPQSA.



Molecular Structure Analysis

CCPQSA’s molecular formula is C~24~H~20~N~2~O~2~S~2~ , and its structural formula is as follows:


!CCPQSA Structure


The compound consists of a quinoline ring system, a phenyl group, a methoxy group, and a cyano-substituted cyclopentyl moiety. The sulfur atom bridges the quinoline and cyclopentyl rings. The precise arrangement of atoms influences its biological activity.



Chemical Reactions Analysis

CCPQSA can participate in various chemical reactions, including hydrolysis , oxidation , and substitution . Researchers explore its reactivity to design novel derivatives with improved properties. Investigating its behavior under different conditions is crucial for understanding its chemical versatility.



Physical And Chemical Properties Analysis


  • Melting Point : CCPQSA exhibits a melting point of approximately X°C .

  • Solubility : It is moderately soluble in organic solvents such as dichloromethane and acetone .

  • Stability : CCPQSA is stable under ambient conditions but may degrade upon exposure to light or moisture.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.


Future Directions


  • Structure-Activity Relationship (SAR) Studies: Investigate how subtle modifications to CCPQSA’s structure impact its biological activity.

  • In Vivo Studies: Evaluate CCPQSA’s efficacy and safety in animal models.

  • Clinical Trials : If promising, progress toward clinical trials for potential therapeutic indications.


Remember that this analysis is based on existing knowledge, and further research may reveal additional insights. For a more detailed understanding, consult relevant scientific literature .


properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-29-18-9-10-19-20(17-7-3-2-4-8-17)14-23(26-21(19)13-18)30-15-22(28)27-24(16-25)11-5-6-12-24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAUZMSMUMDLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)NC3(CCCC3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide

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